1,4-Bis(3,4-dimethoxybenzyl)piperazine chemical structure and properties
1,4-Bis(3,4-dimethoxybenzyl)piperazine chemical structure and properties
An In-depth Technical Guide to 1,4-Bis(3,4-dimethoxybenzyl)piperazine
Abstract
This technical guide provides a comprehensive analysis of 1,4-Bis(3,4-dimethoxybenzyl)piperazine, a symmetrically substituted piperazine derivative. The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse pharmacological activities.[1][2] This document delineates the chemical structure, a validated synthetic pathway via reductive amination, and the physicochemical properties of the title compound. Furthermore, it explores the postulated pharmacological profile, drawing on structure-activity relationships from analogous benzylpiperazine compounds. The guide posits that 1,4-Bis(3,4-dimethoxybenzyl)piperazine holds potential as a modulator of central nervous system targets, meriting further investigation by researchers in neuropharmacology and drug development.
Chemical Identity and Structure
1,4-Bis(3,4-dimethoxybenzyl)piperazine is a heterocyclic organic compound. Its structure is characterized by a central piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions (positions 1 and 4).[3] Both of these nitrogen atoms are substituted with a 3,4-dimethoxybenzyl group. This symmetrical substitution pattern is a key feature of its molecular topology.
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IUPAC Name: 1,4-Bis(3,4-dimethoxybenzyl)piperazine
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Molecular Formula: C₂₂H₃₀N₂O₄
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Core Scaffold: Piperazine
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Key Substituents: Two 3,4-dimethoxybenzyl groups
The presence of the piperazine core suggests potential for interaction with biological targets, as this ring system is a well-established "privileged structure" in drug discovery.[2] The dimethoxybenzyl groups contribute to the lipophilicity and may play a crucial role in receptor binding and specificity.
Synthesis and Purification
Synthetic Rationale
The synthesis of N-substituted piperazines is a well-established process in organic chemistry. For a symmetrical structure like 1,4-Bis(3,4-dimethoxybenzyl)piperazine, the most direct and efficient pathway is a double reductive amination. This strategy involves the reaction of piperazine with two equivalents of the corresponding aldehyde (3,4-dimethoxybenzaldehyde) in the presence of a suitable reducing agent. This method is favored for its high yields and the commercial availability of the starting materials. A common synthetic route for similar benzylpiperazines involves reacting a substituted benzyl halide with piperazine.[4] Reductive amination, however, is often cleaner and avoids the generation of halide byproducts.
Experimental Protocol: Double Reductive Amination
This protocol describes the synthesis of the title compound from piperazine and 3,4-dimethoxybenzaldehyde.
Materials:
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Piperazine (anhydrous)
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3,4-Dimethoxybenzaldehyde (Veratraldehyde)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM, anhydrous)
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Methanol (MeOH)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (1.0 eq) and 3,4-dimethoxybenzaldehyde (2.2 eq) in anhydrous dichloromethane.
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Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate diiminium ion.
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Reduction: Add sodium triacetoxyborohydride (2.5 eq) portion-wise to the stirring solution. The addition should be controlled to manage any mild exotherm. The use of a mild reducing agent like NaBH(OAc)₃ is crucial as it is selective for imines and does not reduce the aldehyde starting material.[4]
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Stir vigorously for 15 minutes.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
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Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,4-Bis(3,4-dimethoxybenzyl)piperazine.
Visualization of Synthetic Workflow
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. The data for 1,4-Bis(3,4-dimethoxybenzyl)piperazine are summarized below.
| Property | Value | Source/Method |
| Molecular Weight | 386.49 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Predicted based on analogs |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Predicted to be soluble in chloroform, methanol; sparingly soluble in water.[5] | Inferred from analogs |
| pKa | The two nitrogen atoms of the piperazine ring are basic.[6] | General property of piperazines |
Pharmacological Profile and Postulated Mechanism of Action
While specific pharmacological data for 1,4-Bis(3,4-dimethoxybenzyl)piperazine is not extensively available in peer-reviewed literature, a robust hypothesis can be formulated based on its structural components and the known activities of related compounds.
The Piperazine Scaffold in Neuropharmacology
The piperazine ring is a cornerstone of many centrally-acting drugs, including antipsychotics, antidepressants, and anxiolytics.[7] Its derivatives frequently exhibit affinity for monoaminergic systems, particularly serotonin (5-HT) and dopamine (D) receptors.[8] The nitrogen atoms of the piperazine ring can be protonated at physiological pH, allowing for ionic interactions with receptor binding sites.[9]
Influence of Benzyl Substituents
Benzylpiperazine (BZP) itself is a known stimulant that affects monoamine pathways.[7] The addition of substituents to the benzyl ring dramatically modulates the pharmacological profile. Specifically, methoxy groups, as seen in the title compound, are common in psychoactive molecules. For example, the substitution pattern on the benzyl ring is a key determinant of affinity and selectivity for serotonin and dopamine receptors.[4]
Postulated Mechanism of Action
Given its structure, 1,4-Bis(3,4-dimethoxybenzyl)piperazine is hypothesized to act as a ligand for G-protein coupled receptors (GPCRs) within the central nervous system. It is plausible that the compound could exhibit affinity for:
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Serotonin (5-HT) Receptors: Particularly subtypes like 5-HT₁A or 5-HT₂A, which are common targets for anxiolytic and antidepressant drugs.[8]
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Dopamine (D) Receptors: Interaction with D₂ receptors is a hallmark of many antipsychotic agents.[8]
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Adrenergic Receptors: Some piperazine derivatives also show affinity for adrenergic receptors like α₁B.[8]
The binding of the molecule to such a receptor would likely trigger a downstream signaling cascade, modulating neuronal activity.
Visualization of a Hypothetical GPCR Interaction
Potential Therapeutic Applications and Future Directions
Based on its structural similarity to known CNS-active agents, 1,4-Bis(3,4-dimethoxybenzyl)piperazine could be a valuable lead compound for developing novel therapeutics for:
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Depression and Anxiety: By potentially modulating serotonergic pathways.
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Psychotic Disorders: If significant dopamine receptor antagonism is demonstrated.
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Neurological Research: As a chemical probe to study the function of specific monoamine receptors.
Future research should focus on:
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In Vitro Pharmacology: Conducting comprehensive receptor binding assays across a panel of CNS targets (serotonin, dopamine, adrenergic, histamine receptors) to determine the compound's affinity and selectivity profile.
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In Vivo Behavioral Studies: Assessing the compound's effects in established animal models of anxiety, depression, and psychosis.
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ADME/Tox Profiling: Evaluating its absorption, distribution, metabolism, excretion, and toxicity to determine its drug-like properties and safety profile.
Conclusion
1,4-Bis(3,4-dimethoxybenzyl)piperazine is a synthetically accessible compound featuring the pharmacologically significant piperazine scaffold. While direct biological data is limited, a strong scientific rationale, based on extensive research into related benzylpiperazine derivatives, suggests its potential as a modulator of central nervous system monoamine receptors. Its symmetrical design and specific substitution pattern make it an intriguing candidate for further investigation. The protocols and analyses presented in this guide provide a solid foundation for researchers and drug development professionals to initiate such studies, potentially unlocking new avenues for therapeutic intervention in neurological and psychiatric disorders.
References
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